PHF6 Trifluoroacetate

Übersicht

Beschreibung

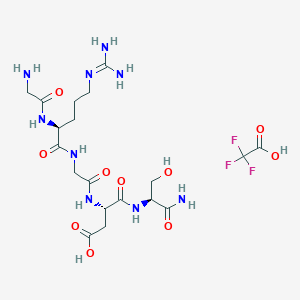

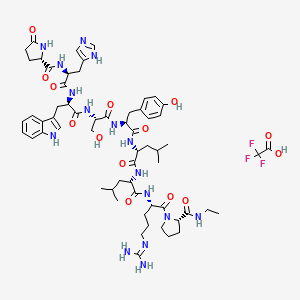

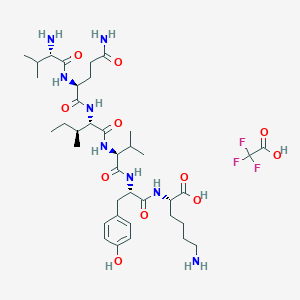

PHF6 Trifluoroacetate is a self-assembly sequence capable of initiating the full-length tau protein aggregation and is mapped to the third microtubule-binding repeat region of the tau protein . It has a molecular formula of C36H60N8O9 and a molecular weight of 748.91 .

Synthesis Analysis

PHF6 plays a role in chromatin remodeling, replication dynamics, and DNA repair . It interacts with multiple nucleosome remodeling protein complexes, including nucleosome remodeling and deacetylase, SWI/SNF, and ISWI factors .Molecular Structure Analysis

PHF6 is a 365 amino acid protein, highly conserved among vertebrates, and has a molecular weight of approximately 41 kDa . It is characterized by its two atypical extended PHD (ePHD) zinc finger domains .Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . Ion chromatography (IC) is advantageous because it is sensitive, simple, and can be automated .Wissenschaftliche Forschungsanwendungen

Photoredox Catalysis in Organic Synthesis

PHF6 trifluoroacetate finds application in the field of organic synthesis, specifically in photoredox catalysis. A study highlights its use in the decarboxylative trifluoromethylation of (hetero)arenes, utilizing C6F5I(OCOCF3)2 under photoredox conditions. This method is noted for its tolerance to various (hetero)arenes and functional groups, offering a practical approach for trifluoromethylation reactions (Yang et al., 2018).

Enhancement of LC-MS Sensitivity

In the realm of analytical chemistry, specifically in the characterization of therapeutic proteins via liquid chromatography-mass spectrometry (LC-MS), this compound (as trifluoroacetic acid, TFA) is commonly used. Although TFA assists in achieving symmetrical and narrow peak shapes for proteins, it can decrease mass spectrometric sensitivity due to ion-pairing and spray destabilization. Research has explored alternative MS-compatible mobile phase additives to TFA, aiming to improve MS sensitivity without compromising peak shape quality (Bobály et al., 2015).

Low-Temperature Performance in Lithium-Ion Batteries

The application of this compound extends to the development of electrolytes for lithium-ion batteries, especially for low-temperature use. Different trifluoroacetates, including methyl, ethyl, n-butyl, and n-hexyl trifluoroacetate, have been evaluated for their effects on the dissociation of LiPF6 salt and mobility of solvated Li+ ions. These studies suggest that shorter carbon-chain trifluoroacetates may be more effective for low-temperature applications, providing insights into optimizing electrolyte formulations for better performance at lower temperatures (Lu et al., 2013).

Photophysical Property Tuning in Ir(III) Complexes

Trifluoroacetyl groups have been utilized to modify the photophysical properties of cyclometalated Ir(III) complexes. These modifications, achieved through the introduction of trifluoroacetyl groups, result in a red-shift of UV/Vis absorption and luminescence spectra, demonstrating the influence of electron-acceptor characteristics on the photophysical behavior of these complexes (Tong et al., 2012).

Wirkmechanismus

Target of Action

The primary target of PHF6 Trifluoroacetate is the PHD Finger Protein 6 (PHF6) . PHF6 is a chromatin-associated protein that plays a crucial role in the regulation of transcription . It is known to bind at enhancer regions, thereby regulating the transcription of myeloid differentiation genes . PHF6 is considered a leukemia suppressor and is found to be mutated in 3-5% of MDS, CMML, and AMLs and 20% of T-ALLs .

Mode of Action

This compound interacts with its target, PHF6, and influences its function. The compound’s interaction with PHF6 leads to changes in gene expression related to myeloid differentiation and hematopoietic stem cells . Specifically, PHF6 expression upregulates genes related to myeloid differentiation and downregulates genes related to hematopoietic stem cells and cell division in myeloid cells .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . PHF6 depletion inhibits the NF-κB signaling pathways by disrupting the PHF6-p50 complex and partially inhibiting the nuclear translocation of p50, which suppresses the expression of BCL2 . This suggests that PHF6 might activate NF-κB signaling pathways by binding with p50 and maintaining the nuclear translocation of p50 .

Pharmacokinetics

It is known that the loss of phf6 leads to sustained and robust hematopoietic stem cell (hsc) reconstitution beyond quaternary transplants and promotes progenitor production . This suggests that the compound may have a significant impact on the bioavailability and distribution of HSCs.

Result of Action

The action of this compound results in molecular and cellular effects. The loss of PHF6 increases THP-1 proliferation, and restoring PHF6 expression decreases proliferation . Additionally, PHF6 depletion significantly decreases the growth of Kasumi-1 and promotes cell apoptosis . These results suggest that PHF6 is required for the growth of myeloid leukemia cells but is dispensable for normal blood cells .

Action Environment

The action of this compound can be influenced by environmental factors. Trifluoroacetic acid, a related compound, is a persistent and mobile pollutant that is present ubiquitously in the environment . It is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans . This suggests that environmental factors such as pH and the presence of other substances could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

PHF6 Trifluoroacetate is known to interact with various enzymes, proteins, and other biomolecules. For instance, PHF6 has been found to interact with proteins involved in ribosomal processing . It engages multiple nucleosome remodeling protein complexes, including nucleosome remodeling and deacetylase, SWI/SNF and ISWI factors, the replication machinery, and DNA repair proteins . The nature of these interactions is complex and can influence various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to play a role in acute myeloid leukemia (AML), where it interacts with HIF-1α and HIF-2α to potentiate HIF-driven transcriptional events to initiate breast tumorigenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. After DNA damage, PHF6 localizes to sites of DNA injury, and its loss impairs the resolution of DNA breaks, with consequent accumulation of single- and double-strand DNA lesions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, when rRNA levels were quantified in a PHF6 gain-of-function model, an overall decrease in rRNA transcription was observed, accompanied by a modest increase in repressive promoter-associated RNA (pRNA) and a significant increase in the expression levels of the non-coding IGS36RNA and IGS39RNA transcripts .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the potential of TFA to induce acute toxicity is very low

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have effects on its activity or function. For example, a proportion of PHF6 protein is localized within the nucleolus . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Eigenschaften

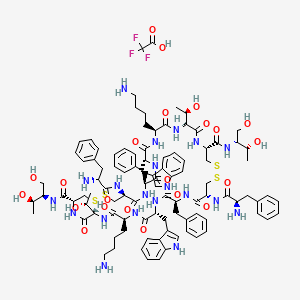

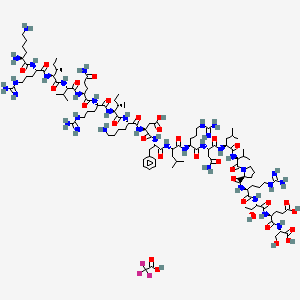

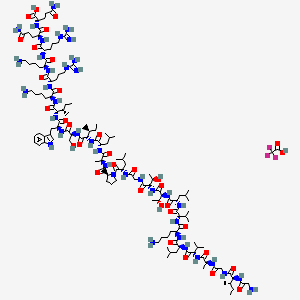

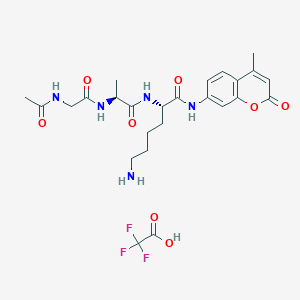

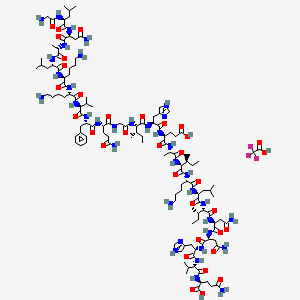

IUPAC Name |

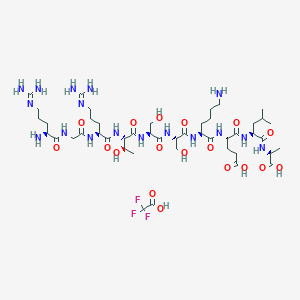

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N8O9.C2HF3O2/c1-7-21(6)30(44-31(47)24(15-16-27(38)46)40-33(49)28(39)19(2)3)35(51)43-29(20(4)5)34(50)42-26(18-22-11-13-23(45)14-12-22)32(48)41-25(36(52)53)10-8-9-17-37;3-2(4,5)1(6)7/h11-14,19-21,24-26,28-30,45H,7-10,15-18,37,39H2,1-6H3,(H2,38,46)(H,40,49)(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,52,53);(H,6,7)/t21-,24-,25-,26-,28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEDLBSRJLFMPF-RRKUGTGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61F3N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.